molecular formula C16H19NO B2483657 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde CAS No. 932226-33-0

2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2483657
CAS No.: 932226-33-0
M. Wt: 241.334
InChI Key: OTPYJLGMYKETDC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is a pyrrole-derived heterocyclic compound characterized by a carbaldehyde functional group at position 3, methyl substituents at positions 2 and 5, and a 3-phenylpropyl chain at the nitrogen atom. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their diverse reactivity and biological activity. The compound’s stereoelectronic properties are influenced by the electron-withdrawing carbaldehyde group and the lipophilic 3-phenylpropyl substituent, which may enhance membrane permeability in biological systems. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

CAS No.

932226-33-0

Molecular Formula

C16H19NO

Molecular Weight

241.334

IUPAC Name

2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

OTPYJLGMYKETDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 3-phenylpropyl aldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure can be compared to analogous pyrrole carbaldehydes with varying substituents:

Compound Name Substituents (Position) Key Structural Differences
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde None at N1 Lacks 3-phenylpropyl chain; reduced lipophilicity
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Benzyl group at N1 Shorter alkyl chain; aromatic proximity to N1
2,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrrole-3-carbaldehyde 4-Chlorophenyl at N1 Electron-withdrawing Cl substituent; altered π-π interactions

Physicochemical Properties

Substituents significantly impact physicochemical parameters:

Property Target Compound 1-Benzyl Analog 4-Chlorophenyl Analog
Molecular Weight (g/mol) 283.38 229.28 263.75
Calculated logP ~4.2 ~3.5 ~3.8
Solubility Low in water; high in DMSO Moderate in polar solvents Low in water; high in chloroform

The extended alkyl chain in the target compound increases logP, suggesting superior membrane penetration compared to analogs. Such properties are critical in drug design, where lipophilicity balances bioavailability and metabolic stability.

Biological Activity

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C15H19N and a molecular weight of approximately 241.33 g/mol. This compound is a derivative of pyrrole, featuring two methyl groups at the 2 and 5 positions, a phenylpropyl group at the 1 position, and an aldehyde functional group at the 3 position. Its unique structure suggests potential applications in medicinal chemistry and materials science.

The synthesis of this compound can be achieved through several methods, including the condensation of 2,5-dimethylpyrrole with 3-phenylpropyl aldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is performed in an organic solvent like toluene at elevated temperatures.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. These activities make it a candidate for further investigation in drug development.

Anticancer Potential

The compound's potential anticancer activity is suggested by its structural similarity to other known anticancer agents. Its mechanism may involve interaction with specific molecular targets that influence cellular pathways and enzyme activities . Further research is required to elucidate its action mechanisms in cancer cell lines.

Case Studies and Research Findings

A review of available literature reveals limited direct studies on this specific compound; however, related compounds have been investigated for their biological activities:

Compound Activity Findings
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideAnticancerIncreased monoclonal antibody production while suppressing cell growth .
Pyrrole derivativesAntimicrobialShowed significant activity against various bacterial strains .

The biological activity of this compound may be attributed to its ability to act as an electrophile. This allows it to react with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or modulation of signaling pathways. Such interactions can result in various biological effects, including antimicrobial and anticancer actions.

Q & A

Basic: What are the standard synthetic routes for 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as:

  • Step 1: Formation of the pyrrole core via Paal-Knorr or Hantzsch synthesis, using substituted aldehydes and amines.
  • Step 2: Alkylation of the pyrrole nitrogen with 3-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack formylation.

Characterization of Intermediates:

  • NMR Spectroscopy (¹H, ¹³C): Assigns proton environments and confirms regiochemistry (e.g., distinguishing 2,5-dimethyl substitution) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the aldehyde) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D molecular geometry and confirms substituent positions. For example, SHELXL software refines crystallographic data to <0.8 Å resolution .
  • Multinuclear NMR (¹H, ¹³C, DEPT): Assigns all protons and carbons, with aromatic protons appearing at δ 6.5–7.5 ppm and aldehyde protons at δ ~9.8–10.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., C₁₆H₁₉NO: calculated 241.1467, observed 241.1465) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • GHS Hazard Classification: Based on analogs (e.g., Category 4 acute toxicity (H302) and Category 2 skin irritation (H315)), use PPE (gloves, goggles) and work in a fume hood .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage: Store in airtight containers at –20°C, away from oxidizing agents .

Advanced: How can factorial design optimize synthesis parameters (e.g., temperature, solvent) for improved yields?

Methodological Answer:

  • Full Factorial Design (FFD): Varies factors (e.g., solvent polarity, reaction time) systematically. For example, a 2³ design (3 factors, 2 levels) identifies interactions between temperature (25°C vs. 60°C) and solvent (DMF vs. THF) .
  • Response Surface Methodology (RSM): Models non-linear relationships, optimizing conditions (e.g., 45°C in DMF yields >80% product). Statistical tools (ANOVA) validate significance (p < 0.05) .

Advanced: How do computational methods (e.g., DFT, MD) predict reaction pathways or electronic properties?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) computes transition states and activation energies for formylation steps (e.g., Gibbs free energy ΔG‡ ~25 kcal/mol for Vilsmeier-Haack reaction) .
  • Reaction Path Search Algorithms: Tools like GRRM (Global Reaction Route Mapping) explore intermediates and bypass trial-and-error approaches .
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF stabilizes polar intermediates via solvation shells) .

Advanced: How can structural contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Refinement with SHELXL: Adjusts crystallographic parameters (e.g., thermal displacement factors) to reconcile bond-length mismatches (e.g., C=O bond at 1.22 Å vs. NMR-derived 1.24 Å) .
  • Dynamic NMR Studies: Resolves conformational flexibility (e.g., rotamers in the 3-phenylpropyl chain causing split signals) .
  • Cross-Validation: Compare with analogs (e.g., 2,5-dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde crystallography data) .

Advanced: What strategies identify bioactive derivatives through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., 3-phenylpropyl vs. 4-chlorophenyl) and test antimicrobial activity .
  • Pharmacophore Modeling: Identify critical groups (e.g., aldehyde as an H-bond acceptor) using software like Schrödinger Phase .
  • In Silico Screening: Dock derivatives into target proteins (e.g., cytochrome P450) to predict binding affinities .

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